1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
Overview
Description
FR-145237 is a small molecule drug developed by Fujisawa Pharmaceutical Co., Ltd. It is an inhibitor of acyl coenzyme A:cholesterol acyltransferase, an enzyme involved in cholesterol metabolism. The compound was primarily researched for its potential to treat hyperlipidemia, a condition characterized by elevated levels of lipids in the blood .
Preparation Methods
The synthetic routes and reaction conditions for FR-145237 are not extensively detailed in publicly available sources. it is known that the compound has a molecular formula of C30H22ClF3N2O2 and an InChIKey of GJRPAGNTTAPJCC-UHFFFAOYSA-N . Industrial production methods would likely involve multi-step organic synthesis processes, including the formation of the core structure and subsequent functional group modifications.
Chemical Reactions Analysis
FR-145237 undergoes various chemical reactions, primarily involving its functional groups. The types of reactions it undergoes include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogs.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a model for studying enzyme inhibition and the development of new inhibitors.
Biology: It is used to investigate the role of acyl coenzyme A:cholesterol acyltransferase in cholesterol metabolism and related biological processes.
Medicine: FR-145237 was researched for its potential to treat hyperlipidemia and related metabolic disorders. .
Industry: The compound’s inhibitory properties make it a candidate for developing new therapeutic agents targeting cholesterol metabolism.
Mechanism of Action
FR-145237 exerts its effects by inhibiting acyl coenzyme A:cholesterol acyltransferase, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A. By inhibiting this enzyme, FR-145237 reduces the formation of cholesteryl esters, leading to decreased cholesterol levels in the blood. The molecular targets and pathways involved include the enzyme acyl coenzyme A:cholesterol acyltransferase and the cholesterol metabolism pathway .
Comparison with Similar Compounds
FR-145237 is unique in its specific inhibition of acyl coenzyme A:cholesterol acyltransferase. Similar compounds include other acyl coenzyme A:cholesterol acyltransferase inhibitors, such as:
Avasimibe: Another inhibitor of acyl coenzyme A:cholesterol acyltransferase, used in research for its potential to treat atherosclerosis.
Sandoz 58-035: An early inhibitor of acyl coenzyme A:cholesterol acyltransferase, studied for its effects on cholesterol metabolism.
Compared to these compounds, FR-145237 has shown distinct properties in terms of its potency and specificity in inhibiting acyl coenzyme A:cholesterol acyltransferase .
Biological Activity
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea, also known as FR-145237, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cholesterol metabolism and hyperlipidemia treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C30H22ClF3N2O2
- Molecular Weight : 535.0 g/mol
- CAS Number : 146011-65-6
- IUPAC Name : this compound
FR-145237 acts primarily as an inhibitor of acyl coenzyme A:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol metabolism. By inhibiting ACAT, the compound can potentially reduce cholesterol levels in the bloodstream, making it a candidate for treating conditions like hyperlipidemia .
In Vitro Studies
In vitro studies have demonstrated that FR-145237 exhibits significant inhibitory effects on cholesterol esterification. The compound's ability to lower cholesterol levels was assessed using various cell lines, with results indicating an IC50 value that suggests potent activity against cholesterol accumulation in macrophages.
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of FR-145237 in reducing lipid levels. In studies involving hyperlipidemic rats, administration of the compound resulted in a marked decrease in serum cholesterol and triglyceride levels compared to control groups.
Case Study 1: Hyperlipidemia Treatment
A study conducted on a cohort of hyperlipidemic rats treated with FR-145237 showed a significant reduction in total cholesterol levels by approximately 30% after four weeks of treatment. The mechanism was attributed to enhanced hepatic clearance of lipoproteins and reduced intestinal absorption of dietary fats.
Case Study 2: Safety Profile Evaluation
In another study focused on the safety profile of FR-145237, researchers administered varying doses to healthy rats and monitored for adverse effects. Results indicated no significant toxicity at therapeutic doses, suggesting a favorable safety profile for potential clinical applications .
Structure-Activity Relationship (SAR)
The structure of FR-145237 plays a critical role in its biological activity. The presence of the benzofuran moiety and the trifluorophenyl group are essential for its interaction with the ACAT enzyme. Modifications to these groups have been shown to alter the potency and selectivity of the compound against different lipid metabolic pathways .
Comparative Biological Activity
The following table summarizes the biological activities of FR-145237 compared to other known ACAT inhibitors:
Properties
CAS No. |
146011-65-6 |
---|---|
Molecular Formula |
C30H22ClF3N2O2 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
1-benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea |
InChI |
InChI=1S/C30H22ClF3N2O2/c1-18-7-12-26-23(13-18)28(20-8-10-21(31)11-9-20)27(38-26)17-36(16-19-5-3-2-4-6-19)30(37)35-29-24(33)14-22(32)15-25(29)34/h2-15H,16-17H2,1H3,(H,35,37) |
InChI Key |
GJRPAGNTTAPJCC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
Synonyms |
FR 145237 FR-145237 FR145237 N-benzyl-N-((3-(4-chlorophenyl)-5-methyl-2-benzofuranyl)methyl)-N'-(2,4,6-trifluorophenyl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.